molecular formula C14H10Cl3N3 B2685872 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole CAS No. 338774-24-6

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole

Cat. No.: B2685872
CAS No.: 338774-24-6
M. Wt: 326.61
InChI Key: ALZIGXJWEGUJRY-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antiparasitic, antifungal, and anticancer properties. This particular compound is characterized by the presence of chlorine atoms at positions 5 and 6 on the benzimidazole ring, as well as a pyridine ring attached to the benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Chlorination: The benzimidazole core is then chlorinated at positions 5 and 6 using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyridine Ring: The chlorinated benzimidazole is reacted with 2-chloro-3-pyridinecarboxaldehyde in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole ring or the pyridine ring.

    Reduction: Reduction reactions may target the chlorine atoms, leading to dechlorination.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole or pyridine rings.

    Reduction: Dechlorinated benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiparasitic and antifungal activities.

    Medicine: Investigated for its potential anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to key proteins or nucleic acids. The exact pathways and targets can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloro-2-methylbenzimidazole: Similar structure but with a methyl group instead of the pyridine ring.

    5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-propyl-1H-benzimidazole: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole is unique due to the presence of both the pyridine ring and the ethyl group, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3N3/c1-2-20-12-7-10(16)9(15)6-11(12)19-14(20)8-4-3-5-18-13(8)17/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZIGXJWEGUJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2N=C1C3=C(N=CC=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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